
5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H4BrF2NO . It has a molecular weight of 232.03 . The compound is a light-green to brown solid .
Synthesis Analysis
Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . The synthesis of indole derivatives involves novel methods that have attracted the attention of the chemical community .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF2N/c9-7-5(10)3-6-4(8(7)11)1-2-12-6/h1-3,12H . This code provides a specific string of characters that represent the compound’s molecular structure.Chemical Reactions Analysis
Indole derivatives, including 1H-Indole-3-carbaldehyde and its derivatives, are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis
This compound is a light-green to brown solid . It has a molecular weight of 232.03 . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
5-Bromo-1H-indole-3-carbaldehyde forms are paired by aminocarbonyl hydrogen bonds, creating ribbons linked by further hydrogen bonds. This structural arrangement has been studied in crystallographic research, contributing to our understanding of molecular interactions and bonding patterns in related compounds (Ali, Halim, & Ng, 2005).
Chemical Synthesis and Structure Analysis
A derivative of 5-Bromo-1H-indole-3-carbaldehyde has been synthesized and characterized using spectroscopic and thermal tools. Its crystal structure was confirmed by X-ray diffraction, providing insights into molecular geometry and interactions. This research aids in understanding the structural properties and synthesis methods of similar organic compounds (Barakat et al., 2017).
Precursor in Organic Synthesis
5-Bromo-1H-indole-3-carbaldehyde has been used in the synthesis of various organic compounds. For instance, it has been used as a precursor in the preparation of 3,3-dibromo-1,3-dihydroindol-2-ones, a key intermediate for Indole-2,3-diones, demonstrating its utility in complex organic synthesis processes (Parrick, Yahya, Ijaz, & Yizun, 1989).
Marine Natural Products
This compound has been identified in marine sponges, like the Smenospongia sp. It's part of the bisindole alkaloids isolated from marine organisms, contributing to the discovery and analysis of new natural products with potential bioactive properties (McKay, Carroll, Quinn, & Hooper, 2002).
Safety and Hazards
Zukünftige Richtungen
The future directions for 5-Bromo-4,6-difluoro-1H-indole-3-carbaldehyde and similar compounds involve their use in the synthesis of biologically active compounds for the treatment of various disorders . The development of novel methods of synthesis for indole derivatives is an area of ongoing research .
Eigenschaften
IUPAC Name |
5-bromo-4,6-difluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NO/c10-8-5(11)1-6-7(9(8)12)4(3-14)2-13-6/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAQPYDGPZQCHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)F)C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(3-methyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B2646252.png)

![Methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646257.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2646259.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2646261.png)
![(1H-imidazol-2-ylmethyl)[2-(2-methylphenyl)ethyl]amine hydrochloride](/img/structure/B2646262.png)
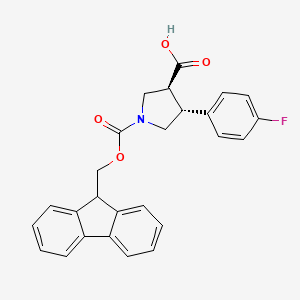
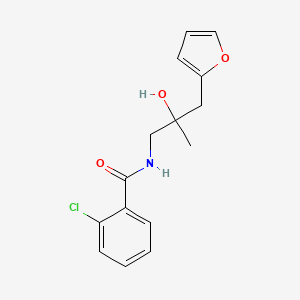

![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2646267.png)
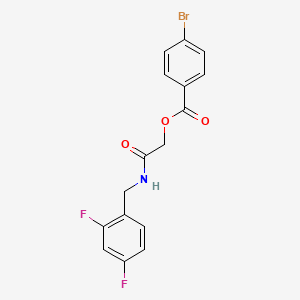
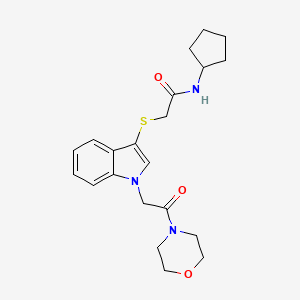
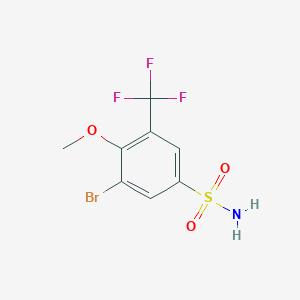
![(3r,5r,7r)-N-([2,4'-bipyridin]-4-ylmethyl)adamantane-1-carboxamide](/img/structure/B2646272.png)